A Technical Guide to (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid: A Chiral Building Block for Advanced Peptide Synthesis and Drug Design
A Technical Guide to (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid: A Chiral Building Block for Advanced Peptide Synthesis and Drug Design
Introduction
In the landscape of modern drug discovery and peptide science, the precise control of molecular architecture is paramount. Chiral building blocks serve as the foundational elements for constructing complex, stereochemically defined molecules with specific biological activities. Among these, (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a derivative of L-serine, has emerged as a valuable synthon for researchers and drug development professionals. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the sophisticated realm of peptide synthesis.
CAS Number: 97534-82-2[1][2] Molecular Formula: C₁₂H₁₃NO₅[2] Molecular Weight: 251.24 g/mol [2]
This guide is designed to furnish researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile building block in their research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective application. The properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| Appearance | White to off-white solid | Inferred from supplier data |
| Melting Point | 74-78 °C | [1] |
| Optical Rotation | [α]20/D -92° (c=1 in chloroform) | [1] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in chloroform, methanol, and other common organic solvents. Limited solubility in water. | [3] |
Spectroscopic Data
The structural integrity of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can be confirmed through standard spectroscopic techniques. Representative data is provided below:
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¹H NMR (400 MHz, CDCl₃, δ in ppm):
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10.0-11.0 (br s, 1H): Carboxylic acid proton (COOH). The chemical shift can be concentration-dependent.
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7.30-7.45 (m, 5H): Aromatic protons of the benzyl group (C₆H₅).
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5.15-5.25 (m, 2H): Methylene protons of the benzyl group (OCH₂Ph).
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4.80-5.00 (m, 1H): Oxazolidine ring proton (N-CH-O).
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4.40-4.60 (m, 1H): Chiral proton at C4 of the oxazolidine ring (N-CH-COOH).
-
4.20-4.35 (m, 2H): Methylene protons of the oxazolidine ring (O-CH₂-N).
-
-
¹³C NMR (100 MHz, CDCl₃, δ in ppm):
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175.0-178.0: Carboxylic acid carbonyl carbon (COOH).
-
155.0-157.0: Carbamate carbonyl carbon (N-COO-).
-
135.0-136.0: Quaternary aromatic carbon of the benzyl group.
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128.0-129.0: Aromatic carbons of the benzyl group.
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67.0-68.0: Methylene carbon of the benzyl group (OCH₂Ph).
-
75.0-77.0: Oxazolidine ring carbon (N-CH-O).
-
65.0-67.0: Methylene carbon of the oxazolidine ring (O-CH₂-N).
-
58.0-60.0: Chiral carbon at C4 of the oxazolidine ring (N-CH-COOH).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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3300-2500 (broad): O-H stretch of the carboxylic acid.
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1760-1740: C=O stretch of the carbamate.
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1720-1700: C=O stretch of the carboxylic acid.
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1420-1380: C-N stretch.
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1250-1200: C-O stretch.
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750-700 and 700-650: C-H out-of-plane bending for the monosubstituted benzene ring.
-
-
Mass Spectrometry (MS):
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[M+H]⁺: 252.08
-
[M+Na]⁺: 274.06
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Synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid
The synthesis of this chiral building block is conceptually straightforward, leveraging the inherent stereochemistry of L-serine. The key transformation involves the protection of the amino group as a benzyloxycarbonyl (Cbz) derivative, followed by the cyclization with an aldehyde, typically paraformaldehyde, to form the oxazolidine ring.
Reaction Scheme
Caption: Synthesis of the target compound from L-Serine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established organic chemistry principles for oxazolidine formation from amino acids.
Step 1: N-Protection of L-Serine
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Dissolution: Dissolve L-serine (1 equivalent) in a suitable aqueous basic solution, such as 1 M sodium bicarbonate, at 0 °C.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl. Acidify the aqueous layer to a pH of approximately 2 with a strong acid (e.g., 1 M HCl).
-
Extraction and Isolation: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine as a white solid.
Step 2: Oxazolidine Ring Formation
-
Reaction Setup: To a solution of N-Cbz-L-serine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or benzene), add paraformaldehyde (1.5-2.0 equivalents) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Azeotropic Removal of Water: Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is in solid-phase peptide synthesis (SPPS), particularly for the introduction of modified serine residues. The oxazolidine moiety serves as a constrained dipeptide isostere, which can be beneficial for inducing specific secondary structures in peptides and for protecting the serine side chain.
Orthogonal Protection Strategy
A key advantage of using this building block in Fmoc-based SPPS is the orthogonality of the Cbz protecting group with the temporary Fmoc protecting group.
Caption: Workflow for incorporating the building block in SPPS.
Protocol for Incorporation into a Peptide Chain
The following is a general protocol for the manual coupling of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid in Fmoc-based SPPS. This can be adapted for automated peptide synthesizers.
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine, following a standard Fmoc deprotection step (e.g., 20% piperidine in DMF).
-
Activation: In a separate vessel, pre-activate the (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (0.95 equivalents relative to the acid) and an activating base like DIPEA (2 equivalents relative to the acid) in DMF. Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove any excess reagents and byproducts.
-
Chain Elongation: The peptide chain can be further elongated by repeating the standard Fmoc deprotection and coupling cycles with the subsequent Fmoc-protected amino acids.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Cbz group and the oxazolidine ring are typically stable to the conditions used for Fmoc removal but are cleaved under strong acidic conditions.
-
Cleavage Cocktail: A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups is typically composed of trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
The strong acidic conditions of the TFA cocktail will cleave the Cbz group and hydrolyze the oxazolidine ring, revealing the free serine residue in the final peptide.
Applications in Drug Development
The incorporation of constrained amino acid analogues like (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can significantly impact the pharmacological properties of a peptide. The conformational rigidity imparted by the oxazolidine ring can lead to:
-
Increased Receptor Affinity and Selectivity: By locking a portion of the peptide backbone into a specific conformation, the peptide may better fit into the binding pocket of its target receptor.
-
Enhanced Proteolytic Stability: The modified backbone can be less susceptible to degradation by proteases, leading to a longer in vivo half-life.
-
Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
While the carboxylic acid functional group is often crucial for biological activity, its presence can sometimes lead to poor membrane permeability and metabolic instability. In such cases, the carboxylic acid of this building block can be used as a handle for further modification or as a bioisostere for other functional groups.[4]
Conclusion
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis from L-serine, coupled with its utility in SPPS via an orthogonal protection strategy, makes it an attractive building block for the creation of novel peptides with tailored properties. The ability to introduce conformational constraints and protect the serine side chain simultaneously provides a streamlined approach to complex peptide synthesis. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic application of such chiral synthons will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.
References
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Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
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ResearchGate. Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine. Available at: [Link]
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Taylor & Francis Online. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Available at: [Link]
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PubMed Central. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Available at: [Link]
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Open Exploration Publishing. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]
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